![molecular formula C15H24N2O B1386792 N-(3-Amino-2-methylphenyl)octanamide CAS No. 1020056-71-6](/img/structure/B1386792.png)
N-(3-Amino-2-methylphenyl)octanamide
Overview
Description
“N-(3-Amino-2-methylphenyl)octanamide” is a chemical compound used in various scientific research applications . It has a molecular formula of C15H24N2O and a molecular weight of 248.37 .
Physical And Chemical Properties Analysis
“N-(3-Amino-2-methylphenyl)octanamide” has a molecular formula of C15H24N2O and a molecular weight of 248.37 . Other specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Proteomics Research
“N-(3-Amino-2-methylphenyl)octanamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Organic Synthesis
Octanamide, a related compound, is a common solvent in organic synthesis . “N-(3-Amino-2-methylphenyl)octanamide” could potentially be used in a similar manner, aiding in the synthesis of complex organic compounds.
Emulsifier
Octanamide is known to act as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water. “N-(3-Amino-2-methylphenyl)octanamide” could potentially be used as an emulsifier in various industrial processes.
Drug Development
Alkyl amides, including derivatives of octanamide, are used in drugs . “N-(3-Amino-2-methylphenyl)octanamide”, with its unique structure, could potentially be used in the development of new pharmaceuticals.
Inks/Dyes
Alkyl amides are also used in inks and dyes . “N-(3-Amino-2-methylphenyl)octanamide” could potentially be used in the development of new inks or dyes, possibly providing unique color properties or improved stability.
Skin Care Products
Alkyl amides are used in skin care items . “N-(3-Amino-2-methylphenyl)octanamide” could potentially be used in the formulation of skin care products, possibly contributing to improved texture, stability, or other desirable properties.
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-4-5-6-7-11-15(18)17-14-10-8-9-13(16)12(14)2/h8-10H,3-7,11,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQBGQXHTXHVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC(=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)octanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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